molecular formula C16H20N4O B13935680 2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide CAS No. 425638-76-2

2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide

Cat. No.: B13935680
CAS No.: 425638-76-2
M. Wt: 284.36 g/mol
InChI Key: PWOBAMUZHYFWKE-UHFFFAOYSA-N
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Description

2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide is a synthetic organic compound that features a quinoline core substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 4-methylpiperazine can be reacted with a suitable quinoline derivative under basic conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoline derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or piperazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity and selectivity of the compound towards its targets. The quinoline core may interact with nucleic acids or proteins, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound shares the piperazine moiety and has been studied for its antidepressant-like effects.

    2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one:

Uniqueness

2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide is unique due to its specific combination of a quinoline core and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and related fields.

Properties

CAS No.

425638-76-2

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)quinolin-4-yl]acetamide

InChI

InChI=1S/C16H20N4O/c1-19-6-8-20(9-7-19)16-11-12(10-15(17)21)13-4-2-3-5-14(13)18-16/h2-5,11H,6-10H2,1H3,(H2,17,21)

InChI Key

PWOBAMUZHYFWKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)CC(=O)N

Origin of Product

United States

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